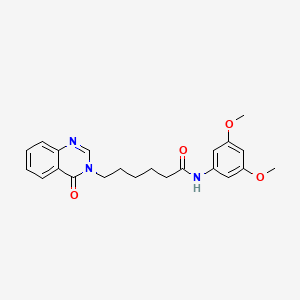
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, commonly known as DOQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DOQ is a synthetic compound that is structurally similar to quinazoline derivatives, which are known to exhibit a wide range of biological activities. In recent years, DOQ has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The exact mechanism of action of DOQ is not fully understood, but several studies have suggested that DOQ exerts its effects by modulating various signaling pathways. In cancer cells, DOQ has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell survival and proliferation. DOQ has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and inflammation.
In neurodegenerative disorders, DOQ has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. DOQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
DOQ has been shown to exhibit a wide range of biochemical and physiological effects in various disease conditions. In cancer cells, DOQ has been shown to induce apoptosis, inhibit proliferation, and inhibit angiogenesis. In neurodegenerative disorders, DOQ has been shown to reduce oxidative stress and inflammation, and improve cognitive function and memory. In addition, DOQ has been shown to exhibit anti-inflammatory effects in various disease conditions, including arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
DOQ has several advantages for lab experiments, including its synthetic accessibility, high purity, and potent biological activity. However, there are also some limitations associated with the use of DOQ in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DOQ can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DOQ. One area of research is the development of novel DOQ derivatives with improved solubility and efficacy. Another area of research is the identification of the specific molecular targets of DOQ, which can provide insights into its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of DOQ in preclinical and clinical settings, and to determine its potential applications in the treatment of various disease conditions.
Méthodes De Synthèse
The synthesis of DOQ involves a multi-step process that begins with the synthesis of 3,5-dimethoxyaniline. This is followed by the synthesis of 4-oxoquinazoline, which is then reacted with 6-bromohexanamide to yield DOQ. The synthesis of DOQ has been optimized to improve its yield and purity, and various methods have been reported in the literature.
Applications De Recherche Scientifique
DOQ has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, DOQ has been shown to exhibit potent anti-proliferative and anti-metastatic effects in various cancer cell lines. DOQ has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, DOQ has been shown to inhibit angiogenesis, which is a key process in tumor growth and metastasis.
In neurodegenerative disorders, DOQ has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. DOQ has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, DOQ has been shown to exhibit anti-inflammatory effects in various disease conditions, including arthritis and colitis.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-17-12-16(13-18(14-17)29-2)24-21(26)10-4-3-7-11-25-15-23-20-9-6-5-8-19(20)22(25)27/h5-6,8-9,12-15H,3-4,7,10-11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWWAQFPJQWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

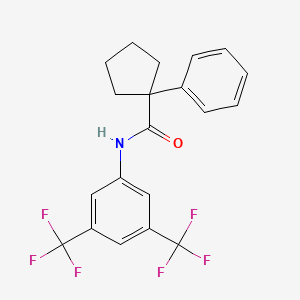
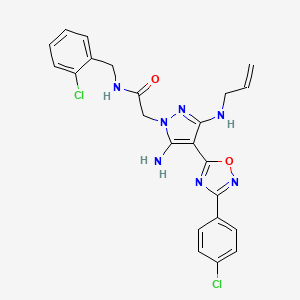
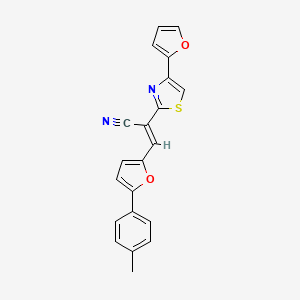
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619090.png)

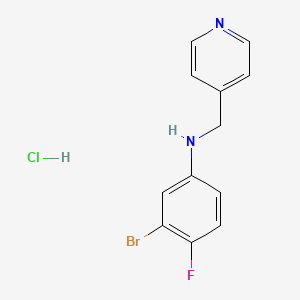
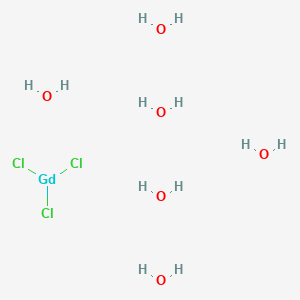
![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)